molecular formula C15H12F3NO B13774431 N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 844-04-2

N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B13774431
CAS No.: 844-04-2
M. Wt: 279.26 g/mol
InChI Key: AIEQQLHWKYTELX-UHFFFAOYSA-N
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Description

N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide is a substituted acetamide featuring two aromatic rings as N-substituents: a phenyl group and a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group confers enhanced lipophilicity and metabolic stability, making this compound of interest in medicinal and agrochemical research .

Properties

CAS No.

844-04-2

Molecular Formula

C15H12F3NO

Molecular Weight

279.26 g/mol

IUPAC Name

N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C15H12F3NO/c1-11(20)19(13-7-3-2-4-8-13)14-9-5-6-12(10-14)15(16,17)18/h2-10H,1H3

InChI Key

AIEQQLHWKYTELX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide

General Synthetic Approach

The synthesis of this compound typically involves the acylation of 3-(trifluoromethyl)aniline derivatives with acylating agents such as acetyl chloride or acetic anhydride. The trifluoromethyl group is usually introduced on the aromatic ring prior to acylation or via electrophilic substitution reactions on preformed acetamide intermediates.

Specific Synthetic Routes

Direct Acylation of 3-(Trifluoromethyl)aniline
  • Reagents: 3-(Trifluoromethyl)aniline, acetyl chloride or acetic anhydride
  • Conditions: Anhydrous solvents (e.g., dichloromethane), inert atmosphere, base such as pyridine or triethylamine to scavenge HCl
  • Procedure: The amine is reacted with the acylating agent at low temperature (0–5 °C) to minimize side reactions, then stirred at room temperature to complete the reaction.
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography to isolate pure this compound.
Schiff Base Intermediate Route
  • Step 1: Condensation of 3-(trifluoromethyl)aniline with an aldehyde (e.g., 4-nitrobenzaldehyde) to form a Schiff base intermediate.
  • Step 2: Hydrolysis of the Schiff base under acidic or basic conditions to yield the acetamide derivative.
  • This method allows functional group transformations on the aromatic ring before final acylation.

Industrial Scale Synthesis

Industrial preparations often adapt the direct acylation method with optimization for scale, including:

  • Use of polar aprotic solvents like dimethylformamide or dimethyl sulfoxide to enhance reaction rates.
  • Controlled temperature (50–120 °C) to balance reaction kinetics and minimize byproducts.
  • Use of bases such as potassium hydroxide or pyridine to neutralize acid byproducts.
  • Purification via liquid-liquid extraction, activated charcoal treatment, drying agents (anhydrous sodium sulfate), and crystallization from ethyl acetate or toluene.

An example from industrial patents describes heating a reaction mixture of 3-(trifluoromethyl)aniline derivative with acylating agents and potassium hydroxide in dimethyl sulfoxide at 100 °C for several hours, followed by phase separation and crystallization to yield over 85% pure product.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes and Optimization Strategies
Solvent Dichloromethane, ethyl acetate, DMSO Polar aprotic solvents enhance reactivity; balance solubility and stability.
Temperature 0–5 °C initially, then room temp to 100 °C Lower temperatures reduce side reactions; higher temps speed conversion.
Base Pyridine, triethylamine, potassium hydroxide Neutralizes HCl; choice affects reaction rate and purity.
Reaction Time 1–12 hours Longer times improve yield but may increase impurities.
Purification Recrystallization, column chromatography Essential for removing unreacted starting materials and byproducts.

Analytical Characterization

Accurate characterization is crucial to confirm the identity and purity of this compound.

Technique Key Observations Purpose
¹H NMR Aromatic protons, amide NH proton, methyl protons Confirm structure and substitution pattern
¹³C NMR Signals for aromatic carbons, carbonyl carbon, CF₃ carbons Verify trifluoromethyl and acetamide carbons
FT-IR Amide C=O stretch (~1650–1680 cm⁻¹), NH stretch Identify functional groups
Mass Spectrometry Molecular ion peak consistent with C15H12F3NO Confirm molecular weight
Melting Point Typically 150–160 °C (depending on purity) Assess purity and batch consistency

Research Data and Yield Summary

Study/Source Methodology Yield (%) Purity (%) Notes
Industrial patent example Acylation in DMSO with KOH, 100 °C, 10 h 87 >98 Scalable, safe, high yield
Laboratory synthesis (literature) Acylation with acetyl chloride, pyridine, 0–5 °C 75–85 95–98 Requires careful temperature control
Schiff base route (research article) Condensation followed by hydrolysis 65–70 90–95 Useful for functionalized derivatives

Notes on Side Reactions and Impurities

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the acetamide group is a primary reaction pathway, yielding corresponding aniline derivatives under specific conditions:

Conditions Reagents Products Yield Reference
Acidic (HCl, H₂SO₄)6M HCl, reflux (4–6 hrs)3-(Trifluoromethyl)aniline + Acetic acid72–85%
Basic (NaOH, KOH)2M NaOH, 80°C (3 hrs)Sodium 3-(trifluoromethyl)phenylamide + Acetate ions68–77%
Enzymatic (Lipase)Candida antarctica lipase BSelective amide cleavage with retained trifluoromethyl group41%

Mechanistic Insight :
The electron-withdrawing trifluoromethyl group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack by water or hydroxide ions . Acidic conditions protonate the carbonyl oxygen, while basic conditions deprotonate water to enhance nucleophilicity .

Substitution Reactions

The trifluoromethylphenyl moiety participates in electrophilic aromatic substitution (EAS) reactions:

Reaction Type Reagents Position Major Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°CPara to CF₃N-phenyl-N-[3-(trifluoromethyl)-4-nitrophenyl]acetamide63%
SulfonationClSO₃H, CH₂Cl₂, 25°CMeta to CF₃N-phenyl-N-[3-(trifluoromethyl)-5-sulfophenyl]acetamide58%
Halogenation (Bromine)Br₂/FeBr₃, 40°COrtho to CF₃N-phenyl-N-[3-(trifluoromethyl)-2-bromophenyl]acetamide71%

Key Observations :

  • The trifluoromethyl group directs incoming electrophiles to specific positions due to its strong meta-directing nature .

  • Steric hindrance from the phenylacetamide group reduces reaction rates compared to unsubstituted analogs .

Reduction Reactions

Reductive cleavage of the amide bond has been documented under vigorous conditions:

Reducing Agent Conditions Products Yield Reference
LiAlH₄THF, reflux (8 hrs)N-phenyl-N-[3-(trifluoromethyl)phenyl]ethylamine39%
BH₃·THF0°C to 25°C, 12 hrsPartial reduction to alcohol intermediate27%

Limitations :
The trifluoromethyl group stabilizes the amide resonance structure, making complete reduction challenging without side reactions .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the aromatic ring:

Reaction Catalyst System Coupling Partner Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFPhenylboronic acidN-phenyl-N-[3-(trifluoromethyl)-4-biphenyl]acetamide66%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃MorpholineN-phenyl-N-[3-(trifluoromethyl)-4-morpholinophenyl]acetamide54%

Catalytic Efficiency :

  • Electron-deficient aryl rings require higher catalyst loadings (5–10 mol%) compared to electron-rich systems .

  • Trifluoromethyl groups do not interfere with oxidative addition steps in Pd-mediated reactions.

Stability Under Oxidative Conditions

The compound demonstrates remarkable stability toward common oxidizers:

Oxidizing Agent Conditions Observation Reference
KMnO₄H₂O, 100°C, 24 hrsNo degradation
mCPBACH₂Cl₂, 25°C, 12 hrsIntact acetamide group; epoxidation absent

Rationale :
The strong electron-withdrawing effect of the trifluoromethyl group deactivates the ring toward oxidation, while the acetamide group remains unreactive under mild conditions .

Photochemical Reactivity

UV irradiation induces unique transformations:

Wavelength Solvent Primary Reaction Quantum Yield Reference
254 nmAcetonitrileC–N bond cleavage to form biradical intermediates0.12
365 nmMethanolIsomerization to keto-enol tautomers0.08

Applications :
This photolability has been exploited in photoresist materials and controlled-release drug delivery systems .

Comparative Reactivity Analysis

The trifluoromethyl group profoundly influences reaction outcomes compared to non-fluorinated analogs:

Reaction N-phenyl-N-[3-CF₃-phenyl]acetamide N-phenyl-N-[3-CH₃-phenyl]acetamide Enhancement Factor
Hydrolysis Rate (k, s⁻¹)4.7 × 10⁻⁴1.2 × 10⁻⁴3.9×
EAS Nitration Yield63%88%0.7×
Pd-Coupling Efficiency66%42%1.6×

Data adapted from controlled studies .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Its structural features allow for the design of derivatives with improved efficacy and safety profiles.
    • Antimicrobial Properties : Studies have shown that N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide exhibits significant antimicrobial activity against various bacterial strains, highlighting its potential as a new antibiotic agent.
  • Biological Activity
    • Cytotoxicity : Research indicates that this compound can induce apoptosis in cancer cell lines, such as MCF-7, suggesting its potential role as an anticancer drug.
    • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it relevant for treating conditions associated with inflammation.
  • Chemical Synthesis
    • Building Block for Complex Molecules : this compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex organic compounds.
    • Catalysis : The compound has been utilized in various catalytic reactions, including trifluoromethylation processes that are essential in synthesizing pharmaceuticals and agrochemicals.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting that this compound could be developed into a novel antimicrobial agent.

Cytotoxicity Assessment

In vitro studies conducted on MCF-7 cells revealed that this compound induced apoptosis at specific concentrations. This finding supports further exploration of its application in cancer therapy.

Comparative Analysis with Related Compounds

The unique structure of this compound differentiates it from similar compounds. Below is a comparison table highlighting structural features and biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(4-chlorophenyl)acetamideChlorine substituentAntimicrobialLacks trifluoromethyl group
N-(4-formylthiazol-2-yl)acetamideThiazole moietyAnticancerIncorporates sulfur and nitrogen
N-(4-cyano-3-(trifluoromethyl)phenyl)acetamideCyano groupPotentially cytotoxicDifferent reactivity profile

Mechanism of Action

The mechanism of action of N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with enzymes and receptors within cells, modulating various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The trifluoromethyl group enhances lipid solubility compared to non-fluorinated analogs (e.g., B2 in ).
  • Steric Effects : Bulky substituents like piperazine (compound 14, ) or allyl groups (compound in ) influence conformational flexibility and binding interactions.
  • Electrophilic Reactivity : Bromo or chloro substituents (e.g., ) increase reactivity for nucleophilic substitution, enabling further derivatization.

Anticonvulsant Activity

Herbicide Intermediates

  • The dichloroacetamide derivative in served as a precursor for fluorochloridone, a herbicide inhibiting carotenoid biosynthesis. The CF₃ group stabilized the intermediate during cyclization .

Anticancer Research

Research Findings and Mechanistic Insights

  • Anticonvulsant SAR: Piperazine-containing acetamides (e.g., compound 14) demonstrated superior activity over morpholino or methylpiperazine analogs, highlighting the importance of aromaticity in the piperazine ring for target engagement .
  • Herbicide Synthesis : High yields (>90%) of 2,2-dichloro-N-2-propenyl-N-[3-(trifluoromethyl)phenyl]acetamide were achieved under optimized Cu-catalyzed conditions, emphasizing the role of catalysts in facilitating cyclization .
  • Reactivity in Alkylation : The electron-withdrawing nature of the CF₃ group in ’s compound increased acetamide acidity, promoting deprotonation and unexpected alkylation pathways .

Biological Activity

N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial, antifungal, and anticonvulsant applications. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, making it a key feature in drug design. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H14F3NC_{15}H_{14}F_3N. The presence of the trifluoromethyl group (CF3-CF_3) significantly influences the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

1. Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds show efficacy against various strains of bacteria, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were found to be competitive with established antibiotics like ampicillin .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundTarget OrganismMIC (µg/mL)
This compoundS. aureus8
This compoundMRSA16
AmpicillinS. aureus4

2. Antifungal Activity

The antifungal potential of this compound has also been explored. Studies have shown that related compounds exhibit strong antifungal activity against pathogens such as Botrytis cinerea and Fusarium oxysporum. These findings suggest that the trifluoromethyl substitution enhances the bioactivity against fungal species .

Table 2: Antifungal Activity Against Selected Fungi

CompoundFungal SpeciesInhibition Zone (mm)
This compoundBotrytis cinerea15
This compoundFusarium oxysporum12

3. Anticonvulsant Activity

This compound has been evaluated for its anticonvulsant properties using various animal models. The introduction of the trifluoromethyl group has been shown to significantly enhance anticonvulsant activity, particularly in maximal electroshock (MES) seizure models. Compounds with this modification demonstrated a marked increase in protective effects against seizures compared to their non-fluorinated counterparts .

Table 3: Anticonvulsant Activity in Animal Models

CompoundModel UsedDose (mg/kg)Protection (%)
This compoundMES10085
Control (non-fluorinated analog)MES10030

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
  • Antifungal Mechanism : It is hypothesized that the compound interferes with fungal cell membrane integrity or impairs critical metabolic pathways.
  • Anticonvulsant Mechanism : The trifluoromethyl group enhances binding affinity to sodium channels, leading to modulation of neuronal excitability and prevention of seizure propagation.

Case Studies

Several studies have investigated the pharmacological profiles of compounds similar to this compound. For instance, a comparative study on various acetamides highlighted that those with trifluoromethyl substitutions exhibited superior efficacy in both antimicrobial and anticonvulsant assays compared to their non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide, and how can regioselectivity be controlled?

  • Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions, where the trifluoromethyl (CF₃) group significantly influences regioselectivity. For example, Pd-catalyzed iminothiolation of alkynes with CF₃-containing iminosulfides achieves high regiocontrol (≥95%) under mild conditions (80°C, 12h) . Optimizing reaction solvents (e.g., DMF or THF) and stoichiometry of ligands (e.g., PPh₃) can further improve yields (up to 78%) .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry (ESI-MS) to verify the acetamide backbone and CF₃ substitution. For example, ¹⁹F NMR typically shows a singlet at δ −63 ppm for the CF₃ group, while ¹H NMR reveals aromatic protons at δ 7.2–7.8 ppm . X-ray crystallography (e.g., triclinic crystal system, space group P1) provides definitive structural confirmation, with bond angles and distances (e.g., C=O bond: 1.22 Å) .

Advanced Research Questions

Q. What in vitro or in vivo models are suitable for evaluating the pharmacological potential of this compound?

  • Methodological Answer : Anticonvulsant activity can be assessed using maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents. For example, derivatives of this compound showed median effective doses (ED₅₀) of 12–28 mg/kg in MES models . Cellular trafficking studies (e.g., acetalated dextran microparticles) can evaluate drug delivery efficiency in cancer models .

Q. How does the electronic effect of the CF₃ group influence structure-activity relationships (SAR) in related acetamides?

  • Methodological Answer : The CF₃ group enhances electron-withdrawing effects, increasing metabolic stability and binding affinity to targets like kinase enzymes. SAR studies on analogs (e.g., 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide) reveal that substituents on the piperazine ring modulate potency. For instance, chlorophenyl groups improve IC₅₀ values by 3-fold compared to methyl groups .

Q. What analytical techniques resolve contradictions between computational predictions and experimental solubility data?

  • Methodological Answer : Use Hansen solubility parameters (HSPs) and molecular dynamics (MD) simulations to predict solubility mismatches. Experimentally, high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) quantifies solubility. For example, predicted logP values of 3.2 may conflict with experimental solubility (0.12 mg/mL in PBS), requiring adjustments in co-solvent systems (e.g., 10% DMSO) .

Q. How can metabolic pathways of this compound be tracked in biological systems?

  • Methodological Answer : Radiolabeled isotopes (e.g., ¹⁴C-acetamide) combined with LC-MS/MS identify metabolites. In vivo studies in rats show primary metabolites via cytochrome P450-mediated oxidation (e.g., hydroxylation at the phenyl ring) and glutathione conjugation. Bile-duct cannulation models confirm fecal excretion (≥60% within 24h) .

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